molecular formula C19H20N2O4S B2547363 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 312917-18-3

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2547363
CAS No.: 312917-18-3
M. Wt: 372.44
InChI Key: DBKVFIQWCWSIGC-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 940368-18-3) is a benzothiazole derivative of significant interest in medicinal chemistry and biochemical research. With a molecular formula of C19H20N2O4S and a molecular weight of 372.44 g/mol, this compound is characterized by a benzothiazole moiety linked to a trimethoxybenzamide group, a structure known for diverse biological activities. Primary research applications for this compound are in the fields of antimicrobial and anticancer research. Scientific studies highlight its potential as a potent antibacterial agent, with research showing that closely related benzothiazole analogues exhibit strong activity against Gram-positive bacteria like Staphylococcus aureus , demonstrating Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL . Furthermore, its cytotoxicity is under investigation for cancer research, where certain benzothiazole derivatives have been shown to selectively induce apoptosis in cancer cell lines, suggesting its value as a lead compound in anticancer drug discovery . The mechanism of action for this class of compounds is an area of active investigation but may involve the inhibition of specific kinases or other key enzymes involved in cell proliferation and survival pathways . This product is intended for research purposes by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only and is not intended as a substitute for professional judgment.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-10-6-11(2)16-15(7-10)26-19(20-16)21-18(22)12-8-13(23-3)17(25-5)14(9-12)24-4/h6-9H,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKVFIQWCWSIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor domains. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4,6-dimethylbenzothiazole with 3,4,5-trimethoxybenzoyl chloride. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated potent activity against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEnterococcus faecalis16 µg/mL
N-(4,6-DMBA)Staphylococcus aureus16 µg/mL

The MIC values indicate that this compound exhibits significant antibacterial activity comparable to or exceeding that of established antibiotics like Triclocarban (TCC) .

Antitumor Activity

In vitro studies have also assessed the antitumor potential of benzothiazole derivatives. The compound has been tested against various cancer cell lines using assays that measure cell viability and proliferation.

Cell Line IC50 (µM) Assay Type
A5496.26 ± 0.33MTS Cytotoxicity
HCC82720.46 ± 8.63BrdU Proliferation
NCI-H35816.00 ± 9.38MTS Cytotoxicity

These results suggest that this compound may inhibit tumor cell proliferation effectively .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluating the antibacterial efficacy of benzothiazole derivatives found that compounds similar to this compound showed superior activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis .
  • Cytotoxicity Assessment : Another research project involved assessing the cytotoxic effects of various benzothiazole derivatives on non-malignant mammary epithelial cells (MCF-10A). The results indicated that while some derivatives showed slight cytotoxicity at higher concentrations (IC50 > 100 µg/mL), others maintained normal cell growth at therapeutic levels .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Substituents on Benzamide Heterocyclic Moiety Molecular Formula Key Properties/Data Reference ID
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide 3,4-Dimethoxy 1,3-Benzothiazole C₁₆H₁₄N₂O₃S Lacks the 5-methoxy group compared to the target compound; reduced electron-donating effects may alter solubility and binding affinity.
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy 4-Bromophenyl C₁₆H₁₆BrNO₄ Bromine increases molecular weight and lipophilicity; crystal structure shows N–H···O hydrogen bonding along [101], enhancing stability .
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy 4-Hydroxyphenyl C₁₆H₁₇NO₅ Hydroxyl group introduces hydrogen bonding potential; derivatives show memory-enhancing effects in biological studies .
N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy 4-Cyanophenyl C₁₇H₁₆N₂O₄ Cyano group enhances electron-withdrawing effects, potentially improving metabolic stability .

Heterocyclic Modifications

Compound Name Heterocyclic Structure Key Modifications Molecular Formula Key Data Reference ID
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide Benzimidazole with cyano group Cyanobenzimidazole enhances π-π stacking potential; higher melting point (247–250°C) . C₁₈H₁₆N₄O₄ IR: 1667 cm⁻¹ (C=O); ¹H NMR (DMSO-d₆): δ 12.75 (NH), 7.94–7.51 (aromatic protons) .
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide Pyridine with oxo group Oxo and dihydro groups alter electronic properties; CAS 149231-64-1 . C₁₈H₂₂N₂O₅ No direct spectral data provided, but structural similarity suggests potential for varied solubility compared to benzothiazole derivatives .
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) Furan-linked acrylamide Furan and aryl amino groups introduce planar rigidity; melting point 222–224°C . C₂₄H₂₃N₃O₆ IR: NH (3278 cm⁻¹), C=O (1667 cm⁻¹); ¹³C NMR confirms acrylamide linkage .

Functional Group Additions

Compound Name Functional Group Impact on Properties Reference ID
N-(2-Hydroxyethyl)-3,4,5-trimethoxybenzamide Hydroxyethyl Enhances hydrophilicity and hydrogen bonding capacity; molecular weight 255.27 g/mol .
N-(Isonicotinoylhydrazinyl)-3,4,5-trimethoxybenzamide (2c) Isonicotinoyl hydrazide Introduces chelating potential for metal ions; may improve antitumor activity .

Key Findings and Implications

Heterocyclic Influence : Benzothiazole and benzimidazole derivatives exhibit distinct electronic profiles due to sulfur/nitrogen heteroatoms, influencing binding to enzymes like tubulin or kinases .

Solubility and Stability: Hydroxyl or cyano substituents improve solubility and metabolic stability, whereas bromine or methyl groups increase lipophilicity .

Synthetic Flexibility : The target compound and its analogues are synthesized via modular approaches, such as coupling 3,4,5-trimethoxybenzoyl chloride with substituted amines under reflux conditions .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a substituted benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride. A common challenge is low yield due to steric hindrance from the 4,6-dimethyl groups on the benzothiazole ring. Evidence from analogous syntheses (e.g., 70% yield for ethyl 2-amino thiazole-4-carboxylate derivatives vs. 33% for salicylamide derivatives) suggests optimizing solvent systems (e.g., pyridine for acylation reactions) and reaction time . Purification via preparative HPLC or recrystallization from methanol/ethanol mixtures improves purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.23–7.86 ppm for benzothiazole and trimethoxybenzoyl groups) and methoxy signals (δ 3.72–3.80 ppm). The absence of NH peaks in DMSO-d6 confirms successful acylation .
  • HRMS : Validate the molecular ion peak (m/z calculated for C19H19N2O3S: 367.1116) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation from DMF/ethanol (1:1) and analyze hydrogen-bonding patterns (e.g., N–H⋯N interactions) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Functional group variation : Replace the 3,4,5-trimethoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on binding affinity .
  • Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., PFOR enzyme in anaerobic organisms). Compare docking scores of derivatives to identify critical residues (e.g., hydrogen bonds with methoxy oxygen atoms) .
  • Biological assays : Pair computational data with in vitro enzyme inhibition assays (IC50 values) to validate SAR trends .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Control for purity : Ensure compounds are >95% pure via HPLC (e.g., 96.9% purity in salicylamide derivatives) to rule out impurities skewing results .
  • Standardize assay conditions : Variations in solvent (DMSO vs. water) or cell lines may explain discrepancies. For example, solubility issues in aqueous buffers can reduce apparent activity .
  • Meta-analysis : Compare data from structurally similar compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl) derivatives) to identify trends in substituent effects .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Lipophilicity (logP) : Use software like MarvinSketch to calculate logP, critical for assessing blood-brain barrier penetration. The trifluoromethyl group in related compounds increases metabolic stability .
  • ADMET prediction : Tools like SwissADME evaluate absorption, toxicity, and CYP450 interactions. Methyl and methoxy groups generally enhance metabolic resistance but may reduce solubility .
  • Molecular dynamics (MD) : Simulate binding stability over time to prioritize derivatives for synthesis .

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